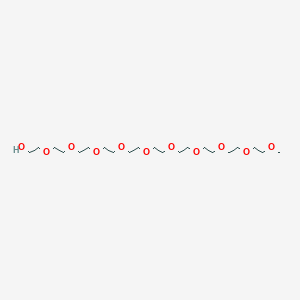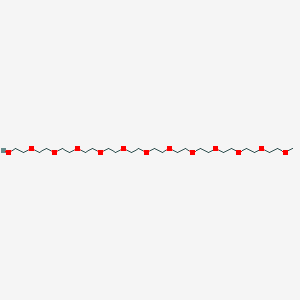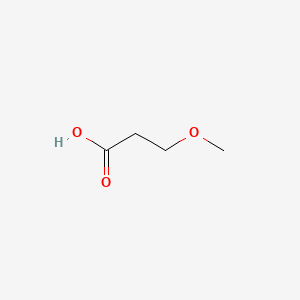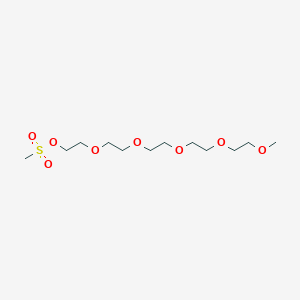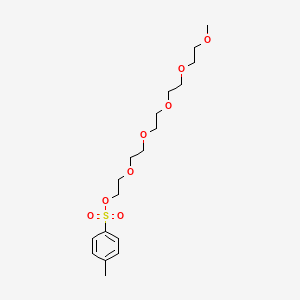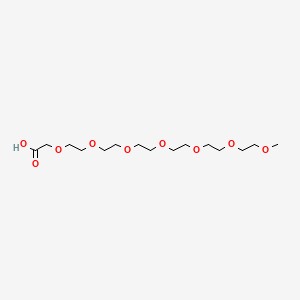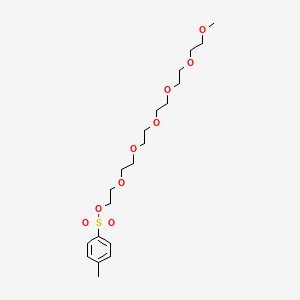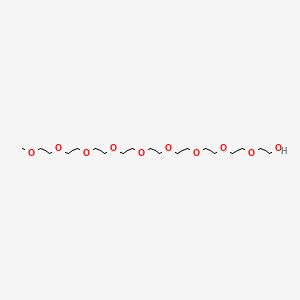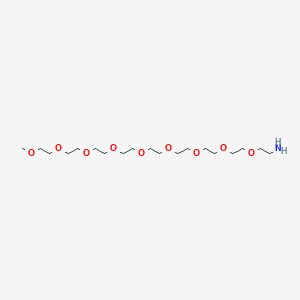![molecular formula C34H26O8 B1676862 1-(2,4-Dihydroxyphenyl)-17-(6-hydroxy-1-benzofuran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol CAS No. 87085-00-5](/img/structure/B1676862.png)
1-(2,4-Dihydroxyphenyl)-17-(6-hydroxy-1-benzofuran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol
Übersicht
Beschreibung
Mulberrofuran G is a Tyrosinase Inhibitor.
Wissenschaftliche Forschungsanwendungen
Prevention of SARS-CoV-2 Infection
Mulberrofuran G (MG) has been found to prevent SARS-CoV-2 infection by blocking the interaction between the SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and the Human Angiotensin-Converting Enzyme 2 Receptor . This is the initial stage of the SARS-CoV-2 infection, and MG effectively blocked this molecular binding . This suggests that MG might be a promising therapeutic candidate for preventing SARS-CoV-2 binding to the cell surface during early infection .
Anti-Tyrosinase Activity
MG has been reported to exhibit significant anti-tyrosinase activity . It displayed six-fold higher inhibition of l-tyrosine oxidation compared to kojic acid . The kinetic studies revealed that MG inhibited monophenolase activity of tyrosinase in a competitive manner . This suggests that MG could be a useful natural tyrosinase inhibitor in foods or cosmetics .
Wirkmechanismus
Target of Action
Mulberrofuran G, also known as 1-(2,4-Dihydroxyphenyl)-17-(6-hydroxy-1-benzofuran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol, primarily targets the SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain (RBD) and the Human Angiotensin-Converting Enzyme 2 (ACE2) Receptor . These targets play a crucial role in the initial stage of SARS-CoV-2 infection .
Mode of Action
Mulberrofuran G interacts with its targets by blocking the interaction between the SARS-CoV-2 Spike Protein S1 RBD and the Human ACE2 Receptor . This interaction is crucial for the virus to penetrate human cells . By blocking this interaction, Mulberrofuran G effectively inhibits the entry of SARS-CoV-2 into cells .
Biochemical Pathways
The primary biochemical pathway affected by Mulberrofuran G is the SARS-CoV-2 life cycle, specifically the virus’s ability to penetrate human cells . By blocking the interaction between the SARS-CoV-2 Spike Protein S1 RBD and the Human ACE2 Receptor, Mulberrofuran G disrupts the virus’s ability to infect cells . This leads to a reduction in viral replication and transmission .
Pharmacokinetics
This suggests that Mulberrofuran G may have promising drug-likeness properties .
Result of Action
The molecular and cellular effects of Mulberrofuran G’s action include the inhibition of SARS-CoV-2 entry into cells . By blocking the interaction between the SARS-CoV-2 Spike Protein S1 RBD and the Human ACE2 Receptor, Mulberrofuran G prevents the virus from infecting cells, thereby potentially reducing the severity and spread of COVID-19 .
Action Environment
The action of Mulberrofuran G can be influenced by various environmental factors. While specific studies on this aspect are limited, it’s important to note that natural products like Mulberrofuran G are a potential source of molecules with therapeutic effects against COVID-19
Eigenschaften
IUPAC Name |
1-(2,4-dihydroxyphenyl)-17-(6-hydroxy-1-benzofuran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26O8/c1-16-8-23-22-6-4-21(37)15-30(22)41-34(25-7-5-19(35)13-26(25)38)33(23)24(9-16)32-27(39)10-18(12-31(32)42-34)28-11-17-2-3-20(36)14-29(17)40-28/h2-7,9-15,23-24,33,35-39H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJWBJFYYRAYKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Albanol A | |
CAS RN |
87085-00-5 | |
| Record name | Mulberrofuran G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87085-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mulberrofuran G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087085005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Mulberrofuran G inhibit lung cancer cell growth?
A1: Research indicates that Mulberrofuran G inhibits lung cancer cell proliferation, migration, and invasion by inactivating the JAK2/STAT3 signaling pathway. [, ] This pathway plays a crucial role in cell growth and survival, and its inhibition can suppress tumor development.
Q2: Does Mulberrofuran G affect protein expression in lung cancer cells?
A2: Yes, studies show that Mulberrofuran G influences the expression of several proteins involved in cell cycle regulation and metastasis. It downregulates the expression of p27, a cyclin-dependent kinase inhibitor, while upregulating CDK4 and MMP9, proteins associated with cell cycle progression and matrix degradation, respectively. [, ]
Q3: How does Mulberrofuran G exhibit neuroprotective effects?
A3: Research suggests Mulberrofuran G offers neuroprotection against ischemic injury by inhibiting NOX4-mediated reactive oxygen species (ROS) generation and endoplasmic reticulum (ER) stress. [] By targeting these pathways, Mulberrofuran G may alleviate neuronal damage caused by ischemia.
Q4: Can Mulberrofuran G combat viral infections?
A4: Studies demonstrate Mulberrofuran G's potential antiviral activity, particularly against Herpes Simplex Virus (HSV). It was found to inhibit cellular adsorption and penetration of HSV-1 viral particles. It also reduced the expression of HSV-1 IE and L genes and decreased HSV-1 DNA synthesis. [] Furthermore, research suggests that Mulberrofuran G can prevent SARS-CoV-2 infection by blocking the interaction between the SARS-CoV-2 spike protein S1 receptor-binding domain and the human angiotensin-converting enzyme 2 (ACE2) receptor. [] This interaction is crucial for viral entry into host cells.
Q5: What is the molecular formula and weight of Mulberrofuran G?
A5: The molecular formula of Mulberrofuran G is C34H32O8, and its molecular weight is 568.61 g/mol. [, ]
Q6: Is there any available spectroscopic data for Mulberrofuran G?
A6: Yes, the structural characterization of Mulberrofuran G has been established using various spectroscopic techniques, including 1H NMR, 13C NMR, 2D NMR, and mass spectrometry. [, , , , ] These techniques provide detailed information about the compound's structure, functional groups, and connectivity.
Q7: How stable is Mulberrofuran G under different storage conditions?
A7: While specific studies on the stability of Mulberrofuran G under various conditions are limited within the provided research, it is generally recommended to store natural products like Mulberrofuran G in a cool, dry place, protected from light and air, to minimize potential degradation.
Q8: Does Mulberrofuran G exhibit any known catalytic activities?
A8: Based on the provided research, there is no direct evidence suggesting that Mulberrofuran G possesses significant catalytic properties. Its biological activities primarily stem from its ability to interact with specific enzymes and signaling pathways.
Q9: Have computational methods been employed to study Mulberrofuran G?
A9: Yes, computational chemistry techniques, particularly molecular docking studies, have been used to investigate the binding interactions of Mulberrofuran G with target proteins, such as tyrosinase, hMAO, and dopaminergic receptors. [, , , ] These studies help to understand the molecular mechanisms underlying the observed biological activities and to guide further structure-activity relationship (SAR) studies.
Q10: How do structural modifications of Mulberrofuran G affect its tyrosinase inhibitory activity?
A10: Research comparing Mulberrofuran G with other structurally similar benzofuran flavonoids, such as albanol B, revealed that the presence of the methyl cyclohexene ring moiety in Mulberrofuran G is crucial for its tyrosinase inhibitory activity. [] Modifications to this moiety could potentially alter the compound's binding affinity and inhibitory potency.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



